molecular formula C6H11N3O B1359446 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine CAS No. 887405-30-3

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Cat. No.: B1359446
CAS No.: 887405-30-3
M. Wt: 141.17 g/mol
InChI Key: DVNTVYHOUDUBKR-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O and a molar mass of 141.17 g/mol . Structurally, it consists of a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethylamine side chain attached via a methylene bridge. This compound is primarily utilized as a pharmaceutical intermediate, playing a role in modifying molecular structures in drug development, such as anticancer agents . It exists as a colorless liquid or solid with a melting point of 40–45°C and a boiling point of 240–245°C, exhibiting solubility in most organic solvents .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-7-4-6-9-8-5(2)10-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNTVYHOUDUBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649165
Record name N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-30-3
Record name N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine, potassium carbonate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the compound, often with hydrogen added to the nitrogen atoms.

    Substitution: Substituted oxadiazole derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Conversely, aromatic substituents like 4-tolyl (1-[5-(4-Tolyl)-...methanamine) introduce π-π stacking interactions, relevant to antifungal activity .
  • Salt Forms : Hydrochloride salts (e.g., 1-(5-Methyl-...) hydrochloride ) improve aqueous solubility but may face formulation challenges, as indicated by discontinued commercial availability .

Antifungal Activity

The 5-methyl group in the target compound may similarly enhance enzyme binding compared to bulkier substituents.

Drug Development Potential

The compound’s role as a linker in anticancer agents (e.g., Example 428 ) highlights its utility in modifying pharmacokinetic profiles . Analogues with aromatic groups (e.g., 4-tolyl) show improved bioactivity due to increased hydrophobic interactions .

Biological Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a five-membered oxadiazole ring, which is known for its unique bioisosteric properties. The synthesis typically involves the cyclization of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with ethanamine under dehydrating conditions such as phosphorus oxychloride or thionyl chloride.

Synthesis Overview

StepReagentsConditions
15-methyl-1,3,4-oxadiazole-2-carboxylic acidReflux with dehydrating agent
2EthanamineReaction under reflux

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes related to inflammation and cancer cell proliferation. The oxadiazole ring can mimic functional groups like carboxylic acids in biological systems, enhancing its reactivity with biological targets .

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities:

Antimicrobial Activity

This compound has shown significant antibacterial and antifungal properties. Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have reported cytotoxic effects against several cancer cell lines. For instance:

  • IC50 Values : Various derivatives exhibit IC50 values ranging from 1.143 µM to over 90 µM against different cancer types .

Anti-inflammatory Effects

Research has indicated that derivatives of this compound possess anti-inflammatory properties comparable to established anti-inflammatory drugs like Indomethacin. In animal models, these compounds significantly reduced edema induced by formalin .

Case Studies and Research Findings

  • Cytotoxicity Against Tumor Cell Lines : A study evaluated the cytotoxic effects of N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated selective cytotoxicity with varying degrees of effectiveness across different concentrations .
    Cell LineIC50 (µM)
    HeLa15.0
    CaCo-220.5
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Penicillium and Trichophyton species. The compound demonstrated moderate activity with potential applications in developing new antifungal agents .

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